Scaffold-Level Efficacy: The 4,5-Diphenyltriazol-3-one Ring as a Validated Maxi-K Channel Opener Pharmacophore
Direct quantitative data for CAS 62353-93-9 is absent from primary literature. However, the core scaffold's potential is established by the maximal effective concentration of 4,5-diphenyltriazol-3-one 6d, which produced a 158% increase in maxi-K current over the baseline at a concentration of 50 μM in a cloned mammalian large-conductance Ca2+-activated potassium (maxi-K) channel electrophysiology assay [1]. This scaffold-level data provides a crucial baseline, indicating that the 4,5-diphenyltriazol-3-one ring system is a productive template for channel modulation, a property not inherent to other azole heterocycles. This stands in contrast to the 4,5-diphenyl-1,2,4-triazole series evaluated as V1A receptor antagonists, where the triazolone carbonyl is absent, leading to a distinct pharmacological profile and highlighting the functional divergence driven by the core oxidation state [2].
| Evidence Dimension | Maxi-K current relative to baseline |
|---|---|
| Target Compound Data | No direct data for CAS 62353-93-9. |
| Comparator Or Baseline | 4,5-Diphenyltriazol-3-one derivative 6d: maxi-K = 158% of baseline. Other triazolones in series showed lower or negligible activity. |
| Quantified Difference | Not calculable for the target compound. The class demonstrates a 58% increase over baseline for the optimal member. |
| Conditions | Electrophysiology on cloned mammalian large-conductance, Ca2+-activated potassium (maxi-K) channels. |
Why This Matters
This data confirms the 4,5-diphenyltriazol-3-one scaffold's capability as a maxi-K channel opener, providing a validated chemical starting point for exploring the functional consequences of the 2-benzyl substituent in this system.
- [1] Romine, J. L., Martin, S. W., Gribkoff, V. K., Boissard, C. G., Dworetzky, S. I., Natale, J., ... & Starrett, J. E., Jr. (2002). 4,5-Diphenyltriazol-3-ones: Openers of Large-Conductance Ca2+-Activated Potassium (Maxi-K) Channels. Journal of Medicinal Chemistry, 45(14), 2942–2952. View Source
- [2] Kakefuda, A., Suzuki, T., Tobe, T., Tahara, A., Sakamoto, S., & Tsukamoto, S.-I. (2002). Discovery of 4,5-diphenyl-1,2,4-triazole derivatives as a novel class of selective antagonists for the human V1A receptor. Bioorganic & Medicinal Chemistry, 10(6), 1905–1912. View Source
